(1S)-1-cycloheptylethan-1-amine hydrochloride
CAS No.: 177859-53-9
Cat. No.: VC2961909
Molecular Formula: C9H20ClN
Molecular Weight: 177.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177859-53-9 |
|---|---|
| Molecular Formula | C9H20ClN |
| Molecular Weight | 177.71 g/mol |
| IUPAC Name | (1S)-1-cycloheptylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m0./s1 |
| Standard InChI Key | MBTQXHLLVKOQFI-QRPNPIFTSA-N |
| Isomeric SMILES | C[C@@H](C1CCCCCC1)N.Cl |
| SMILES | CC(C1CCCCCC1)N.Cl |
| Canonical SMILES | CC(C1CCCCCC1)N.Cl |
Introduction
Chemical Identity and Structure
Identification Information
The compound is uniquely identified through several standardized chemical identifiers, as presented in Table 1.
Table 1: Identification Parameters of (1S)-1-Cycloheptylethan-1-amine Hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 177859-53-9 |
| Molecular Formula | C₉H₂₀ClN |
| Molecular Weight | 177.71 g/mol |
| IUPAC Name | (1S)-1-cycloheptylethanamine;hydrochloride |
| InChI | InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m0./s1 |
| InChIKey | MBTQXHLLVKOQFI-QRPNPIFTSA-N |
| SMILES | CC@@HN.Cl |
The structural representation highlights a seven-membered cycloheptyl ring attached to a chiral carbon that connects to both a methyl group and an amine functionality, with the latter existing as a hydrochloride salt .
Structural Features
(1S)-1-Cycloheptylethan-1-amine hydrochloride features a cycloheptane ring connected to an ethylamine group. The critical structural elements include:
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A seven-membered cycloheptyl ring
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A chiral carbon connecting the cycloheptyl ring to the amine group
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A methyl group attached to the chiral carbon
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A primary amine group in the form of its hydrochloride salt
This structural arrangement contributes to the compound's specific chemical behavior and reactivity profile .
Stereochemistry
The "1S" designation in the compound name refers to the specific stereochemistry at the carbon atom connecting the cycloheptyl ring to the ethylamine portion. According to the Cahn-Ingold-Prelog priority rules, the S-configuration indicates a specific three-dimensional arrangement of atoms around this stereocenter. This stereochemistry is critical for applications requiring enantiopure compounds, particularly in pharmaceutical research and asymmetric synthesis where biological activities often depend on specific spatial arrangements .
Physical and Chemical Properties
General Properties
(1S)-1-Cycloheptylethan-1-amine hydrochloride typically exists as a solid at room temperature. As a hydrochloride salt, it demonstrates enhanced water solubility compared to its free base form, making it more suitable for aqueous applications in research and synthesis.
Computed Properties
Various computational methods have been employed to predict and calculate the physicochemical properties of this compound, as presented in Table 2.
Table 2: Computed Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11 |
| Exact Mass | 177.1284273 Da | Computed by PubChem 2.1 |
| Topological Polar Surface Area | 26 Ų | Computed by Cactvs 3.4.6.11 |
| Heavy Atom Count | 11 | Computed by PubChem |
| Complexity | 82.7 | Computed by Cactvs 3.4.6.11 |
| Defined Atom Stereocenter Count | 1 | Computed by PubChem |
These properties contribute to the compound's behavior in various chemical environments and its interactions with biological systems .
Synthesis and Preparation Methods
The synthesis of (1S)-1-cycloheptylethan-1-amine hydrochloride typically involves stereoselective approaches to ensure the correct configuration at the chiral center. While the search results don't provide specific synthesis routes for this exact compound, similar chiral amines are often prepared through methods including:
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Asymmetric reduction of corresponding ketimines
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Resolution of racemic mixtures through diastereomeric salt formation
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Chiral auxiliary-assisted syntheses
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Enzymatic resolution of racemic amines
The hydrochloride salt is typically formed by treating the free amine with hydrogen chloride in an appropriate solvent, such as diethyl ether or isopropanol. This conversion to the salt form enhances stability and solubility in polar solvents.
Applications and Research
Chemical Synthesis Applications
(1S)-1-Cycloheptylethan-1-amine hydrochloride serves as a versatile building block in chemical synthesis, particularly for the preparation of more complex molecules. Its utility stems from several factors:
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Defined stereochemistry that can be transferred to more complex targets
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Reactive primary amine functionality that enables numerous transformations
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Stable salt form that facilitates handling and storage
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Useful in the preparation of focused libraries without requiring distillation or chromatographic purification
Research Utility
The compound finds application in various research contexts:
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As a chiral auxiliary or building block in asymmetric synthesis
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In pharmaceutical research for developing biologically active compounds
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As a standard for analytical method development
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In structure-activity relationship studies comparing different cycloalkyl amine derivatives
The cycloheptyl group may impart distinct pharmacological properties compared to smaller cyclic counterparts such as cyclopentyl or cyclobutyl analogs, making it valuable for comparative structure-activity studies.
| Classification Type | Details |
|---|---|
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation mark) |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Hazard Categories | Skin Irrit. 2 Eye Irrit. 2A STOT SE 3 (Specific Target Organ Toxicity, Single Exposure) |
These classifications highlight the potential for skin and eye irritation, as well as respiratory tract irritation upon exposure .
Comparison with Related Compounds
(1S)-1-Cycloheptylethan-1-amine hydrochloride belongs to a family of cycloalkyl ethylamine hydrochlorides. Comparing it with structurally related compounds provides insight into the impact of ring size and stereochemistry on physical, chemical, and potentially biological properties.
Table 4: Comparison with Related Compounds
| Compound | CAS Number | Molecular Weight (g/mol) | Ring Size | Stereochemistry |
|---|---|---|---|---|
| (1S)-1-Cycloheptylethan-1-amine HCl | 177859-53-9 | 177.71 | 7 | S |
| (1R)-1-Cycloheptylethan-1-amine HCl | 1461689-26-8 | 177.71 | 7 | R |
| 1-Cycloheptylethan-1-amine HCl (racemic) | 1955505-47-1 | 177.71 | 7 | Racemic |
| 1-Cyclopentylethan-1-amine HCl | 150812-09-2 | 149.66 | 5 | Various |
| (1S)-1-Cyclobutylethan-1-amine HCl | 1355969-30-0 | 135.64 | 4 | S |
| 1-Cyclopropylethan-1-amine HCl | 42390-64-7 | 121.61 | 3 | Various |
The differences in ring size affect factors such as conformational flexibility, steric hindrance, and lipophilicity, which can influence reactivity, solubility, and potential biological interactions .
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